N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide, also known as ETS, is a sulfonamide compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. ETS has been used in various research studies due to its unique properties, including its ability to inhibit carbonic anhydrase enzymes.
Wirkmechanismus
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. As a result, the pH of the surrounding tissue decreases, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including decreased blood pressure, increased diuresis, and decreased intraocular pressure. These effects are due to the inhibition of carbonic anhydrase enzymes by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide has several advantages in lab experiments, including its ability to inhibit carbonic anhydrase enzymes, which can be useful in studying the physiological effects of these enzymes. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide, including the development of new synthesis methods and the investigation of its potential use in treating various medical conditions. Additionally, further research is needed to determine the long-term effects of this compound on the body and its potential toxicity.
Synthesemethoden
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide has been used in various scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating acid-base balance in the body. Inhibition of these enzymes can lead to various physiological effects, including decreased blood pressure, increased diuresis, and decreased intraocular pressure.
Eigenschaften
Molekularformel |
C14H23NO3S |
---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-5-18-8-6-7-15-19(16,17)14-10-12(3)11(2)9-13(14)4/h9-10,15H,5-8H2,1-4H3 |
InChI-Schlüssel |
JNXJPYKQVHLQMH-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Kanonische SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.